(S)-Baclofen

Descripción general

Descripción

Inicialmente se diseñó para tratar la epilepsia, pero luego se descubrió que era eficaz para reducir la espasticidad en pacientes con afecciones como la esclerosis múltiple y las lesiones de la médula espinal . El compuesto es un estereoisómero del Baclofen, siendo el enantiómero (S) la forma activa.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El L-Baclofen se puede sintetizar a través de diversas estrategias sintéticas asimétricas, incluida la resolución química, la resolución biocatalítica y la desimetrización asimétrica . Un método común implica la reducción asimétrica de un compuesto precursor utilizando catalizadores quirales o biocatalizadores para obtener el enantiómero deseado.

Métodos de producción industrial: En entornos industriales, el L-Baclofen se produce normalmente mediante una combinación de síntesis química y procesos de purificación. La síntesis implica el uso de auxiliares quirales o catalizadores para garantizar la producción del enantiómero (S). El producto final se purifica entonces utilizando técnicas como la cristalización o la cromatografía para alcanzar la pureza y el exceso enantiomérico deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El L-Baclofen experimenta diversas reacciones químicas, que incluyen:

Oxidación: El L-Baclofen se puede oxidar en condiciones específicas para formar productos de oxidación correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: El L-Baclofen puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El L-Baclofen tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de sistemas GABAérgicos e interacciones de receptores.

Biología: El L-Baclofen se emplea en la investigación de los sistemas de neurotransmisores y su papel en diversos procesos fisiológicos.

Medicina: El compuesto se estudia ampliamente por su potencial terapéutico en el tratamiento de la espasticidad, el trastorno por consumo de alcohol y otras afecciones neurológicas

Mecanismo De Acción

El L-Baclofen ejerce sus efectos activando selectivamente el receptor GABA B. Esta activación conduce a la inhibición de los reflejos mono- y polisinápticos actuando como un ligando inhibitorio, lo que reduce la liberación de neurotransmisores excitatorios . El compuesto no tiene una afinidad significativa por el receptor del ácido gamma-hidroxibutírico, lo que lo hace único en su acción .

Compuestos similares:

Baclofen: La mezcla racémica de ®- y (S)-Baclofen.

Ciclobenzaprina: Otro relajante muscular con un mecanismo de acción diferente.

Tizanidina: Un relajante muscular que actúa sobre los receptores adrenérgicos alfa-2.

Singularidad: El L-Baclofen es único debido a su acción selectiva sobre el receptor GABA B, lo que lo diferencia de otros relajantes musculares que pueden actuar sobre diferentes receptores o tener efectos más amplios en el sistema nervioso central .

Comparación Con Compuestos Similares

Baclofen: The racemic mixture of ®- and (S)-Baclofen.

Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.

Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .

Propiedades

IUPAC Name |

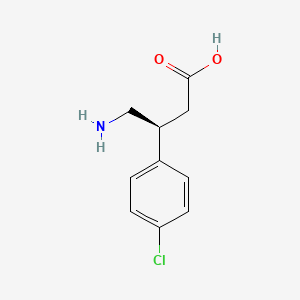

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66514-99-6 | |

| Record name | (S)-Baclofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Baclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACLOFEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is l-Baclofen and how does it differ from its racemic mixture?

A1: l-Baclofen, also known as (S)-Baclofen or (S)-4-Amino-3-(4-chlorophenyl)butanoic acid, is the pharmacologically active enantiomer of the muscle relaxant Baclofen. Baclofen, available as a racemic mixture (RS(±)-Baclofen), contains equal amounts of l-Baclofen and its less active enantiomer, d-Baclofen (or (R)-Baclofen). Studies have shown that l-Baclofen is significantly more potent than the racemic mixture in producing therapeutic effects, such as reducing muscle spasticity and alcohol intake. [, , , , , ]

Q2: How does l-Baclofen exert its muscle relaxant effects?

A2: l-Baclofen is a selective agonist of the gamma-aminobutyric acid type B (GABAB) receptor. It binds to these receptors, which are primarily located in the spinal cord, and mimics the inhibitory effects of the neurotransmitter GABA. This leads to decreased excitatory neurotransmission and reduced muscle tone. [, , ]

Q3: Can you elaborate on the interaction between l-Baclofen and GABAB receptors?

A3: l-Baclofen binds to the GABAB receptor, a G protein-coupled receptor, triggering a cascade of intracellular events. This activation primarily leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP). Downstream effects of this inhibition include the modulation of ion channels, particularly potassium and calcium channels, leading to hyperpolarization of neurons and decreased neurotransmitter release. [, , ]

Q4: What is the significance of the stereospecificity observed in the effects of Baclofen enantiomers?

A4: The higher potency of l-Baclofen compared to d-Baclofen and the racemic mixture highlights the importance of stereospecificity in drug-receptor interactions. This suggests that the GABAB receptor possesses a binding site that preferentially interacts with the spatial arrangement of atoms in l-Baclofen, leading to a more pronounced pharmacological effect. [, , , ]

Q5: Is there evidence of d-Baclofen influencing the effects of l-Baclofen?

A5: Research suggests that d-Baclofen may act as a weak antagonist at GABAB receptors, potentially interfering with the effects of l-Baclofen. This antagonism has been observed in certain areas of the nervous system, like the spinal trigeminal nucleus and spinal cord. [, , ]

Q6: What is the molecular formula and weight of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid?

A6: The molecular formula of (S)-4-Amino-3-(4-chlorophenyl)butanoic acid (l-Baclofen) is C10H12ClNO2, and its molecular weight is 213.66 g/mol. [, ]

Q7: Are there any specific analytical methods used to differentiate and quantify l-Baclofen from its enantiomer?

A8: Yes, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate and quantify l-Baclofen and d-Baclofen in biological samples. This is crucial for understanding the pharmacokinetics of each enantiomer and optimizing dosing regimens. [, ]

Q8: Are there any known cases of resistance development to l-Baclofen?

A9: While l-Baclofen has been shown to be effective in reducing alcohol intake in some individuals, research suggests that there may be individual variability in response to treatment. [] Some individuals may not respond to l-Baclofen, and others may experience a diminished response over time. Further research is needed to fully understand the mechanisms underlying this variability and to develop strategies to optimize treatment response and prevent resistance.

Q9: What is the current state of research on l-Baclofen in the context of its historical use and potential future applications?

A10: The discovery and characterization of l-Baclofen as the more active enantiomer of Baclofen represent an important milestone in the development of more targeted and potentially safer therapeutic interventions. [] While the racemic mixture has been used clinically for decades, the focus on l-Baclofen is relatively recent. Ongoing research is exploring its potential in treating a wider range of conditions, including alcohol and nicotine dependence, and is investigating its long-term effects and safety profile. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.